Methyl 5-chloro-6-isopropoxynicotinate
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Overview
Description
Methyl 5-chloro-6-isopropoxynicotinate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nicotinic acid, featuring a chlorine atom at the 5-position and an isopropoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-chloro-6-isopropoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 5-chloro-6-hydroxynicotinate with 2-iodopropane in the presence of silver carbonate as a catalyst. The reaction is carried out in toluene under an inert atmosphere at 60°C for 20 hours. The product is then purified through flash column chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The use of silver carbonate and toluene, along with controlled reaction conditions, ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-6-isopropoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-chloro-6-isopropoxynicotinate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nicotinic acid derivatives and their biological activities.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-isopropoxynicotinate involves its interaction with specific molecular targets. While detailed studies on its mechanism are limited, it is believed to exert its effects through pathways similar to other nicotinic acid derivatives. These pathways may involve the modulation of enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Methyl 5-chloronicotinate
Comparison: Methyl 5-chloro-6-isopropoxynicotinate is unique due to the presence of both a chlorine atom and an isopropoxy group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 5-chloro-6-propan-2-yloxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-9-8(11)4-7(5-12-9)10(13)14-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAICNHCQPLIJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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